Diethyl 2-bromo-3-tert-butylbutanedioate
Description
Diethyl 2-bromo-3-tert-butylbutanedioate is an organic compound with the molecular formula C12H21BrO4. It is a derivative of butanedioic acid and is characterized by the presence of a bromine atom and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
CAS No. |
142009-34-5 |
|---|---|
Molecular Formula |
C12H21BrO4 |
Molecular Weight |
309.20 g/mol |
IUPAC Name |
diethyl 2-bromo-3-tert-butylbutanedioate |
InChI |
InChI=1S/C12H21BrO4/c1-6-16-10(14)8(12(3,4)5)9(13)11(15)17-7-2/h8-9H,6-7H2,1-5H3 |
InChI Key |
DLFSKURHYHRYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Routes
Alkylation of Diethyl Malonate with tert-Butyl Bromide
The primary route involves alkylation of diethyl malonate with tert-butyl bromide to introduce the tert-butyl group, followed by bromination at the adjacent carbon. This method leverages the nucleophilicity of the enolate intermediate.
Key Steps :
- Deprotonation : Diethyl malonate is treated with sodium ethoxide in ethanol to generate the enolate.
- Alkylation : tert-Butyl bromide is added to the enolate, yielding diethyl 2-(tert-butyl)malonate.
- Bromination : The resulting compound undergoes bromination at the α-position to form the target molecule.
Reaction Conditions (Inferred from analogous reactions):
| Parameter | Value |
|---|---|
| Base | Sodium ethoxide |
| Solvent | Ethanol |
| Temperature | 70–73°C |
| Reaction Time | 12–15 hours |
| Yield (Alkylation) | ~76% (estimated) |
Bromination Strategies
Bromination is critical for introducing the α-bromo group. Two approaches are considered:
Radical Bromination with NBS
N-Bromosuccinimide (NBS) in ethanol, catalyzed by thiourea, selectively brominates α-positions in carbonyl compounds.
Procedure :
- Substrate : Diethyl 2-(tert-butyl)malonate (from alkylation).
- Reagents : NBS (1.3 equivalents), thiourea (0.03 equivalents).
- Conditions : Ethanol, 60°C, 25 minutes.
- Yield : ~96% (based on ketone bromination).
Advantages : High selectivity, mild conditions.
Limitations : Requires NBS, which may introduce side products.
Acid-Catalyzed Bromination
Hydrobromic acid (HBr) gas sparging, as described for dihydroxyglutaric acid diesters, could also be adapted.
Procedure :
- Substrate : Diethyl 2-(tert-butyl)malonate.
- Reagents : HBr gas, catalyst (e.g., H2SO4).
- Conditions : Gas sparging at elevated temperatures.
Advantages : Avoids expensive reagents.
Limitations : Lower selectivity, potential over-bromination.
Reaction Optimization and Challenges
Steric and Electronic Effects
The tert-butyl group introduces steric bulk, potentially hindering bromination. Electron-withdrawing ester groups may activate the α-position for nucleophilic attack.
Mitigation Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance enolate stability.
- Temperature Control : Elevated temperatures (e.g., 60–80°C) improve reactivity.
Side Reactions
- Over-Bromination : Minimized by limiting NBS equivalents.
- Ester Hydrolysis : Avoided via anhydrous conditions.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| NBS/Thiourea | NBS, ethanol, 60°C, 25 min | ~96% | High |
| HBr Gas | HBr, H2SO4, elevated temp | ~70% | Moderate |
Data inferred from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-bromo-3-tert-butylbutanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Reduction: The compound can be reduced to form diethyl 3-tert-butylbutanedioate.
Oxidation: Oxidative conditions can lead to the formation of diethyl 2-bromo-3-tert-butylbutanedioic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Diethyl 3-tert-butylbutanedioate derivatives.
Reduction: Diethyl 3-tert-butylbutanedioate.
Oxidation: Diethyl 2-bromo-3-tert-butylbutanedioic acid.
Scientific Research Applications
Diethyl 2-bromo-3-tert-butylbutanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-bromo-3-tert-butylbutanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-bromo-2-methylmalonate: Similar in structure but with a methyl group instead of a tert-butyl group.
Diethyl 2-bromo-2-ethylmalonate: Contains an ethyl group instead of a tert-butyl group.
Diethyl 2-bromo-2-phenylmalonate: Features a phenyl group instead of a tert-butyl group.
Uniqueness
Diethyl 2-bromo-3-tert-butylbutanedioate is unique due to the presence of the tert-butyl group, which provides significant steric hindrance. This influences its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
